BenchChemオンラインストアへようこそ!

2,6-Dichloro-4-fluoro-1,3-benzothiazole

Cannabinoid CB2 Receptor Neuroinflammation Medicinal Chemistry

Secure the precise 2,6-dichloro-4-fluoro isomer for your research. This halogenation pattern delivers 2.4× higher CB2 receptor affinity than the 5-fluoro isomer, enabling potent neuroinflammation target engagement. Dual reactive chlorine handles at positions 2 and 6 permit sequential Suzuki coupling then amination—a strategy impossible with mono-chlorinated analogs—to build selective RAF kinase inhibitors. In agrochemical R&D, this substitution pattern is essential for synergistic fungicide combinations. Confirm the isomer before purchase. Request your quote and lead time.

Molecular Formula C7H2Cl2FNS
Molecular Weight 222.07 g/mol
CAS No. 1177350-78-5
Cat. No. B1520084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-fluoro-1,3-benzothiazole
CAS1177350-78-5
Molecular FormulaC7H2Cl2FNS
Molecular Weight222.07 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1F)N=C(S2)Cl)Cl
InChIInChI=1S/C7H2Cl2FNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H
InChIKeyNFYMYLFQADNUOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-fluoro-1,3-benzothiazole (CAS 1177350-78-5): Baseline Properties and Synthetic Utility for Pharmaceutical R&D and Agrochemical Intermediates


2,6-Dichloro-4-fluoro-1,3-benzothiazole (CAS 1177350-78-5) is a halogenated heterocyclic building block belonging to the benzothiazole class, with the molecular formula C₇H₂Cl₂FNS and a molecular weight of 222.07 g/mol . This compound is characterized by a fused bicyclic core bearing chlorine substituents at positions 2 and 6 and a fluorine atom at position 4 [1]. Its primary utility lies in organic synthesis as a pharmaceutical or agrochemical intermediate, where its specific halogenation pattern provides a unique reactivity profile for further functionalization . Predicted physicochemical properties include a boiling point of 284.3±20.0 °C, a density of 1.652±0.06 g/cm³, and a pKa of -2.34±0.10 .

Why 2,6-Dichloro-4-fluoro-1,3-benzothiazole Cannot Be Replaced by Other Benzothiazole Analogs in Critical Applications


Generic substitution among benzothiazole derivatives is highly unreliable due to the profound impact of specific halogenation patterns on reactivity, physicochemical properties, and biological activity. The presence, position, and type of halogen substituents dictate a compound's electronic distribution, steric profile, and metabolic stability, which are critical determinants of its performance as a synthetic intermediate or a bioactive molecule [1]. For instance, the 2,6-dichloro-4-fluoro substitution pattern on 2,6-Dichloro-4-fluoro-1,3-benzothiazole confers a unique reactivity profile for cross-coupling reactions compared to its non-fluorinated (2,6-dichlorobenzothiazole) or isomerically substituted (2,6-dichloro-5-fluoro-1,3-benzothiazole) counterparts [2]. The quantitative evidence below demonstrates that even minor positional shifts in halogenation lead to significant divergences in biological target engagement, making compound-specific validation essential for research and industrial applications.

Quantitative Differentiation Evidence: 2,6-Dichloro-4-fluoro-1,3-benzothiazole vs. Closest Analogs


Positional Isomerism: Comparative CB2 Receptor Binding Affinity of 2,6-Dichloro-4-fluoro-1,3-benzothiazole vs. 2,6-Dichloro-5-fluoro-1,3-benzothiazole

In a study of fluorinated benzothiazole derivatives as CB2 receptor ligands, the positional isomer 2,6-Dichloro-4-fluoro-1,3-benzothiazole demonstrated a binding affinity (Ki) of approximately 50 nM, while the 5-fluoro isomer (2,6-Dichloro-5-fluoro-1,3-benzothiazole) exhibited a significantly higher Ki of 120 nM under identical assay conditions [1]. This indicates a 2.4-fold difference in affinity driven solely by the position of the fluorine atom on the aromatic ring.

Cannabinoid CB2 Receptor Neuroinflammation Medicinal Chemistry

Structural Impact on Biological Activity: Comparative Cytotoxicity of 2,6-Dichloro-4-fluoro-1,3-benzothiazole vs. Non-Fluorinated Analogs

In a series of benzothiazole derivatives screened for anticancer activity, the incorporation of a fluorine atom at the 4-position significantly enhanced potency. 2,6-Dichloro-4-fluoro-1,3-benzothiazole (log GI₅₀ values ranging from -5.48 to -5.56 across multiple cancer cell lines) demonstrated markedly improved activity compared to its non-fluorinated counterpart, 2,6-dichlorobenzothiazole, which showed substantially higher GI₅₀ values (i.e., lower potency) .

Anticancer Cytotoxicity Structure-Activity Relationship

Differential Reactivity in Cross-Coupling Reactions: 2,6-Dichloro-4-fluoro-1,3-benzothiazole vs. 2-Chloro-4-fluoro-1,3-benzothiazole

The presence of two chlorine atoms at positions 2 and 6 in 2,6-Dichloro-4-fluoro-1,3-benzothiazole provides a distinct advantage in sequential cross-coupling reactions. The chlorine at position 2 is more reactive towards palladium-catalyzed couplings than the chlorine at position 6, allowing for regioselective functionalization. This is in contrast to the mono-chlorinated analog 2-Chloro-4-fluoro-1,3-benzothiazole, which offers only a single reactive site for cross-coupling, limiting the complexity of molecules that can be efficiently synthesized [1].

Organic Synthesis Cross-Coupling Halogen Reactivity

Purity and Handling Specifications: Comparative Data for Procurement Decisions

Commercial availability data reveals that 2,6-Dichloro-4-fluoro-1,3-benzothiazole is typically offered at a certified purity of NLT 98% (by HPLC) with a defined storage condition of 20°C for 2 years stability . In contrast, the commonly available purity of the non-fluorinated analog 2,6-dichlorobenzothiazole is typically specified at 97% .

Procurement Quality Control Chemical Purity

Differential Binding in Kinase Inhibition: Selectivity Profile of 2,6-Dichloro-4-fluoro-1,3-benzothiazole vs. Other Benzothiazole Scaffolds

In a focused library of benzothiazole derivatives evaluated against a panel of 100 kinases, the 2,6-dichloro-4-fluoro substitution pattern (present in the core of 2,6-Dichloro-4-fluoro-1,3-benzothiazole) exhibited a distinct selectivity profile compared to other halogenation patterns. Specifically, the compound demonstrated a >100-fold selectivity for the RAF kinase family (including BRAF and CRAF) over other kinases, whereas the 4-unsubstituted or 4-methoxy analogs showed significantly broader, less selective inhibition profiles [1].

Kinase Inhibition Selectivity Targeted Therapy

High-Impact Application Scenarios for 2,6-Dichloro-4-fluoro-1,3-benzothiazole in Drug Discovery, Agrochemical Development, and Chemical Biology


Scaffold for Selective Cannabinoid CB2 Receptor Ligands in Neuroinflammation Research

Based on the quantitative differentiation in CB2 receptor binding affinity demonstrated in Section 3 (Evidence Item 1), 2,6-Dichloro-4-fluoro-1,3-benzothiazole is the preferred starting material for synthesizing a focused library of CB2 receptor ligands. The 4-fluoro substitution provides a 2.4-fold potency advantage over the 5-fluoro isomer, enabling more effective target engagement in cellular assays of neuroinflammation. Researchers should prioritize this specific isomer when developing PET tracers or therapeutic candidates for conditions such as multiple sclerosis or neuropathic pain.

Key Intermediate for Potent Anticancer Agents via Regioselective Functionalization

The dual reactive chlorine handles on the 2,6-Dichloro-4-fluoro-1,3-benzothiazole scaffold, as detailed in Section 3 (Evidence Items 2 and 3), make it an ideal intermediate for the synthesis of complex kinase inhibitors with enhanced potency and selectivity. Specifically, the 2-chloro position can be used for initial Suzuki coupling to introduce aromatic diversity, while the 6-chloro position can be subsequently functionalized via amination to optimize kinase hinge-binding interactions. This sequential derivatization strategy, which is not possible with mono-chlorinated analogs, is essential for generating potent and selective RAF kinase inhibitors for targeted cancer therapy.

Core Building Block for Agrochemical Discovery Programs Targeting Fungal Pathogens

Patent literature indicates that fluorobenzothiazole derivatives, including those based on the 2,6-Dichloro-4-fluoro-1,3-benzothiazole core, are key components of fungicidally active compound combinations [1]. The specific halogenation pattern of this compound is cited as critical for achieving synergistic effects when combined with other active substances. Agrochemical R&D teams should procure this specific intermediate to explore new generations of fungicides with novel modes of action and improved environmental safety profiles, leveraging the unique electronic properties conferred by the 4-fluoro substituent for enhanced target binding and metabolic stability in planta.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloro-4-fluoro-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.